molecular formula C7H8ClN3 B1470491 5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine CAS No. 1540442-37-2

5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine

Cat. No.: B1470491
CAS No.: 1540442-37-2
M. Wt: 169.61 g/mol
InChI Key: XMUYDDBBSHRICK-UHFFFAOYSA-N
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Description

5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an allyl group at the nitrogen atom in the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloropyrimidine-2-amine.

    Alkylation Reaction: The 5-chloropyrimidine-2-amine undergoes an alkylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The allyl group can undergo oxidation reactions to form epoxides or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine: Similar structure but with the allyl group at the 4-position.

    5-chloro-N-(prop-2-en-1-yl)pyrimidin-6-amine: Similar structure but with the allyl group at the 6-position.

    5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

5-chloro-N-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUYDDBBSHRICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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